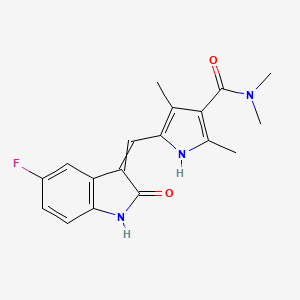

Sunitinib Impurity 18

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H18FN3O2 |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N,N,2,4-tetramethyl-1H-pyrrole-3-carboxamide |

InChI |

InChI=1S/C18H18FN3O2/c1-9-15(20-10(2)16(9)18(24)22(3)4)8-13-12-7-11(19)5-6-14(12)21-17(13)23/h5-8,20H,1-4H3,(H,21,23) |

InChI Key |

JJCBMURHXKLBIV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC(=C1C(=O)N(C)C)C)C=C2C3=C(C=CC(=C3)F)NC2=O |

Origin of Product |

United States |

Foundational & Exploratory

Distinguishing Sunitinib Malate API from Sunitinib Impurity 18: A Guide to Chemical Identity, Analytical Separation, and Regulatory Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the fundamental differences between Sunitinib Malate, the Active Pharmaceutical Ingredient (API), and its related impurities, with a specific focus on Sunitinib Impurity 18 (N-Desethyl Sunitinib) as a representative example. We will explore the distinct chemical structures, their origins, and the profound impact these differences have on the safety, efficacy, and quality of the final drug product. This document delves into the causality behind the analytical methodologies required for their differentiation, including advanced chromatographic and spectroscopic techniques. By grounding these technical discussions in the context of regulatory expectations, this guide serves as an essential resource for professionals engaged in the development, manufacturing, and quality control of Sunitinib.

Foundational Concepts: The Dichotomy of API and Impurity

In pharmaceutical science, the distinction between an Active Pharmaceutical Ingredient (API) and an impurity is absolute and critical for ensuring patient safety and therapeutic efficacy.[1]

The Active Pharmaceutical Ingredient (API)

The API is the biologically active component within a drug product responsible for producing the intended therapeutic effect.[2][3][4] It is the result of a meticulously controlled manufacturing process designed to maximize purity and ensure consistent physiological activity.[5] Sunitinib Malate is the API form of the drug Sunitinib, a potent multi-targeted receptor tyrosine kinase (RTK) inhibitor.[6][7][8]

The Pharmaceutical Impurity

Conversely, an impurity is any component present in the drug substance or final drug product that is not the desired API or an excipient (an inactive ingredient).[9] The International Conference on Harmonisation (ICH) provides a framework for classifying and controlling these unwanted substances. Impurities can arise from various sources:

-

Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from the chemical synthesis.[10][11]

-

Degradation Products: These are formed by the chemical breakdown of the API over time due to factors like light, heat, or pH.[9][11]

-

Residual Solvents and Reagents: Unwanted chemicals used in the manufacturing process that are not fully removed.[10]

Even at trace levels, impurities can pose significant risks, including potential toxicity or a reduction in the drug's effectiveness and stability.[12][13] Therefore, their identification, quantification, and control are mandated by regulatory bodies worldwide.[1]

The Molecules of Interest: A Structural and Functional Comparison

While Sunitinib Malate API and its impurities share a core chemical scaffold, subtle structural deviations lead to significant differences in their origin and potential biological impact. For the purpose of this guide, we will use N-Desethyl Sunitinib , a well-characterized metabolite and degradant, as a representative example of a critical Sunitinib impurity, often cataloged by pharmaceutical reference standard suppliers.

Sunitinib Malate API

Sunitinib is a small-molecule inhibitor that targets multiple RTKs, including platelet-derived growth factor receptors (PDGF-Rs) and vascular endothelial growth factor receptors (VEGFRs), which are crucial for both tumor cell proliferation and angiogenesis.[7]

-

Chemical Structure: The API is the malate salt of Sunitinib. The Sunitinib freebase has the chemical formula C₂₂H₂₇FN₄O₂.[7] The addition of L-malic acid (C₄H₆O₅) is a deliberate formulation strategy.

-

Causality of the Malate Salt: Sunitinib base is practically insoluble in water.[14] Converting the basic free form into a malate salt significantly improves its solubility and dissolution rate in the acidic environment of the stomach, thereby enhancing its oral bioavailability.[15] This is a common and critical step in drug development to turn a promising molecule into a viable oral medication.

Caption: Structural difference between Sunitinib and N-Desethyl Sunitinib.

Comparative Data Summary

| Property | Sunitinib Malate (API) | This compound (N-Desethyl Sunitinib) |

| Chemical Formula | C₂₂H₂₉FN₄O₃ • C₄H₄O₄ [6] | C₂₀H₂₃FN₄O₂ |

| Molecular Weight | 532.56 g/mol [16] | 370.42 g/mol |

| CAS Number | 341031-54-7 [7][16][] | 356068-97-8 [18] |

| Nature | Intended active ingredient as a salt | Metabolite / Degradation product |

| Primary Origin | Chemical Synthesis & Salt Formation [15][19][20] | Metabolism / Degradation [21][22] |

| Regulatory Status | Must meet stringent purity specifications | Must be controlled below specified limits (e.g., ICH Q3B) |

Analytical Methodologies: The Key to Differentiation

Distinguishing between the API and its closely related impurities requires robust analytical methods. The choice of technique is driven by the need for specificity, sensitivity, and accuracy. High-Performance Liquid Chromatography (HPLC) is the primary workhorse for this task. [10][]

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: The fundamental principle of HPLC is the differential partitioning of analytes between a stationary phase (the column) and a mobile phase (the solvent). Because Sunitinib and N-Desethyl Sunitinib have different polarities due to the loss of an ethyl group, they will interact differently with the stationary phase, allowing for their separation. N-Desethyl Sunitinib is slightly more polar than Sunitinib, which typically results in a shorter retention time on a reverse-phase column like a C18.

Experimental Protocol: A Self-Validating HPLC Method

This protocol is designed to be self-validating through the use of system suitability tests, ensuring the analytical system is performing correctly before sample analysis.

-

System Preparation:

-

Mobile Phase A: Prepare a solution of 0.1% formic acid in water. (Formic acid helps to protonate the analytes, leading to sharper peak shapes).

-

Mobile Phase B: Acetonitrile.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm). (The C18 chemistry provides excellent hydrophobic retention for separating these types of molecules).

-

System Equilibration: Purge the system and equilibrate the column with the initial mobile phase composition for at least 30 minutes.

-

-

Standard and Sample Preparation:

-

Reference Standard Stock: Accurately weigh and dissolve Sunitinib Malate API and N-Desethyl Sunitinib reference standards in a suitable diluent (e.g., 50:50 acetonitrile:water) to create known concentration stock solutions.

-

System Suitability Solution (SSS): Prepare a solution containing both Sunitinib and N-Desethyl Sunitinib at a relevant concentration.

-

Sample Solution: Prepare the drug substance or product sample at a known concentration in the same diluent.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C. (Controlling temperature ensures retention time reproducibility).

-

Detection: UV detector at a wavelength where both compounds have significant absorbance (e.g., 260 nm).

-

Gradient Elution:

-

0-15 min: 20% B to 80% B

-

15-17 min: 80% B to 20% B

-

17-20 min: Hold at 20% B (re-equilibration) (A gradient is used because it allows for the efficient elution of both the more polar impurity and the less polar API within a reasonable run time).

-

-

-

Data Acquisition and Analysis:

-

System Suitability: Inject the SSS five times. The system is deemed suitable if the resolution between the Sunitinib and N-Desethyl Sunitinib peaks is >2.0 and the relative standard deviation (RSD) of the peak areas is <2.0%.

-

Analysis: Once system suitability is confirmed, inject the sample solutions.

-

Quantification: Calculate the amount of N-Desethyl Sunitinib in the sample by comparing its peak area to that of the certified reference standard.

-

Caption: HPLC analytical workflow for impurity profiling.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

-

LC-MS for Identification: For definitive identification, especially during method development or forced degradation studies, the HPLC system is coupled to a mass spectrometer. MS provides the mass-to-charge ratio (m/z) of the eluting peaks. Sunitinib and N-Desethyl Sunitinib will have distinct molecular weights, allowing for unambiguous confirmation of the impurity's identity.

-

NMR for Structural Elucidation: NMR spectroscopy is the gold standard for elucidating the exact chemical structure of a molecule. It is used to characterize the reference standards for both the API and the impurity, providing the authoritative grounding needed for a robust and reliable analytical method.

Conclusion: A Matter of Identity and Control

The difference between Sunitinib Malate API and this compound is far more than a minor structural variation; it is a fundamental distinction between the intended therapeutic agent and a substance that must be rigorously controlled. The API is the product of intentional design and synthesis, formulated as a malate salt to ensure bioavailability. The impurity, exemplified by N-Desethyl Sunitinib, arises from unintended pathways such as metabolism and degradation.

Understanding these differences is paramount for drug development professionals. It dictates the manufacturing process, storage conditions, and, most critically, the analytical strategies required to ensure that every batch of the final drug product is pure, safe, and effective. The application of high-fidelity analytical techniques like HPLC, grounded in well-characterized reference standards, is the cornerstone of this quality assurance, ultimately safeguarding patient health.

References

-

Midas Pharma. (n.d.). Sunitinib malate API. Retrieved from [Link]

-

SynThink. (n.d.). Sunitinib EP Impurities & USP Related Compounds. Retrieved from [Link]

-

Ovid. (2018). Analytical aspects of sunitinib and its geometric isomerism towards therapeutic drug monitoring in clinical routine. Retrieved from [Link]

-

European Medicines Agency. (2020). Assessment report - Sunitinib Accord. Retrieved from [Link]

-

Veeprho. (n.d.). Sunitinib Impurities and Related Compound. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2. Retrieved from [Link]

-

Wikipedia. (n.d.). Sunitinib. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Sunitinib-impurities. Retrieved from [Link]

-

Veeprho Pharmaceuticals. (n.d.). Sunitinib Acid Impurity | CAS 356068-93-4. Retrieved from [Link]

-

Analytica Chemie. (n.d.). Sunitinib Malate Impurity. Retrieved from [Link]

- Google Patents. (n.d.). US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt.

-

Guires. (n.d.). What is an API?Difference among API, raw material and intermediate. Retrieved from [Link]

-

Single Use Support. (2024). What are Active Pharmaceutical Ingredients (APIs)?. Retrieved from [Link]

- Google Patents. (n.d.). WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof.

-

ResearchGate. (n.d.). Sunitinib accelerates the degradation of TP53 protein via the.... Retrieved from [Link]

-

Drug Discovery News. (n.d.). Drug impurities: sources, impact, and solutions. Retrieved from [Link]

-

ScienceDirect. (2025). An improved synthesis of sunitinib malate via a solvent-free decarboxylation process. Retrieved from [Link]

-

Biocon. (n.d.). Active Pharmaceutical Ingredient (API). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 341031-54-7 | Product Name : Sunitinib L-Malate - API. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Cytochromes P450 1A2 and 3A4 Catalyze the Metabolic Activation of Sunitinib. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works. Retrieved from [Link]

-

J-STAGE. (2019). The Impact of Sunitinib N-oxide as APhotodegradation Product of Sunitinib. Retrieved from [Link]

-

Veeprho. (2020). Effects of Impurities in Pharmaceuticals. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2010). IMPURITIES AND ITS IMPORTANCE IN PHARMACY. Retrieved from [Link]

-

YouTube. (2025). What are Active Pharmaceutical Ingredients (APIs)?. Retrieved from [Link]

-

Veeprho. (n.d.). Sunitinib Aldehyde Impurity | CAS 356068-86-5. Retrieved from [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. What is an API?Difference among API, raw material and intermediate|Katsura Chemical Co.,Ltd. [katsura-chemical.co.jp]

- 3. bachem.com [bachem.com]

- 4. youtube.com [youtube.com]

- 5. susupport.com [susupport.com]

- 6. Sunitinib malate [midas-pharma.com]

- 7. Sunitinib - Wikipedia [en.wikipedia.org]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. veeprho.com [veeprho.com]

- 11. qualitymatters.usp.org [qualitymatters.usp.org]

- 12. Drug impurities: sources, impact, and solutions | Drug Discovery News [drugdiscoverynews.com]

- 13. veeprho.com [veeprho.com]

- 14. ema.europa.eu [ema.europa.eu]

- 15. WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof - Google Patents [patents.google.com]

- 16. pharmaffiliates.com [pharmaffiliates.com]

- 18. Sunitinib Malate Impurity - Analytica Chemie [analyticachemie.in]

- 19. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. Cytochromes P450 1A2 and 3A4 Catalyze the Metabolic Activation of Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 22. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

Abstract

This technical guide provides a comprehensive framework for the identification, characterization, and control of process-related impurities in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor. As regulatory scrutiny and quality demands intensify, a deep understanding of the impurity profile is not merely a compliance requirement but a cornerstone of drug safety and efficacy. This document navigates through the common synthetic pathways of Sunitinib, elucidates the genesis of potential impurities at each critical step, and details the state-of-the-art analytical methodologies required for their detection and structural elucidation. Drawing from field-proven experience, this guide emphasizes the causality behind experimental choices, from chromatographic method development to the application of hyphenated mass spectrometry and NMR for definitive characterization. It is designed for researchers, analytical scientists, and drug development professionals dedicated to ensuring the highest standards of purity for this critical anti-cancer therapeutic.

Introduction: The Imperative of Purity in Sunitinib

Sunitinib (marketed as Sutent®) is an oral, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) and has become a vital therapeutic agent in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1] Its mechanism of action, inhibiting pathways crucial for tumor growth and angiogenesis, underscores its potency. However, the complexity of its chemical synthesis presents a significant challenge: the formation of process-related impurities.

These impurities can originate from various sources, including starting materials, intermediates, by-products of side reactions, and degradation of the final active pharmaceutical ingredient (API).[1][2] Even at trace levels, certain impurities can possess undesirable pharmacological or toxicological activity, potentially impacting the safety and efficacy of the final drug product. Therefore, a robust and systematic approach to impurity profiling is mandated by global regulatory bodies, such as the International Council for Harmonisation (ICH).[3] This guide will provide the scientific rationale and practical methodologies to meet and exceed these standards.

Deconstructing the Synthesis: Where Impurities Emerge

Understanding the potential for impurity formation begins with a thorough analysis of the synthetic route. While several synthetic strategies for Sunitinib exist, a prevalent and industrially relevant pathway involves the Knoevenagel condensation of 5-fluoro-1,3-dihydroindol-2-one with an activated pyrrole intermediate, followed by amidation.[4][5]

Let's dissect this common pathway to pinpoint critical control points for impurity formation.

A Common Synthetic Pathway for Sunitinib:

Caption: A common synthetic route for Sunitinib highlighting key reaction steps and potential points of impurity formation.

Genesis of Key Impurities:

-

Unreacted Starting Materials and Intermediates: Incomplete reactions are a primary source of impurities. Residual 5-fluoro-1,3-dihydroindol-2-one or the pyrrole carboxylic acid intermediate can carry through to the final API if purification steps are inadequate.

-

Geometric Isomer (E-isomer): Sunitinib's therapeutic form is the Z-isomer, defined by the geometry around the exocyclic double bond. However, exposure to light or certain thermal conditions can induce isomerization to the pharmacologically distinct E-isomer.[6] This is a critical impurity to monitor and control.

-

Oxidative Impurities (Sunitinib N-Oxide): The diethylamino moiety of Sunitinib is susceptible to oxidation, forming Sunitinib N-Oxide.[7] This can occur during synthesis, particularly if oxidizing agents are present, or upon storage and exposure to air. This impurity has been identified as a photodegradation product.[7]

-

Amidation By-products: The coupling reaction between the carboxylic acid intermediate and N,N-diethylethane-1,2-diamine can generate various side products if not perfectly controlled.[8] This includes dimers or products from reactions with residual coupling agents.

The Analytical Toolkit: Strategies for Identification & Quantification

A multi-tiered analytical approach is essential for the comprehensive identification and quantification of Sunitinib impurities. High-Performance Liquid Chromatography (HPLC) serves as the foundational technique for separation and detection.[]

The Cornerstone: Stability-Indicating HPLC Method Development

A robust, stability-indicating HPLC method is one that can separate the API from all potential impurities and degradation products.

Expertise in Action: Why these choices?

-

Column Chemistry: A C18 stationary phase is the workhorse for a molecule of Sunitinib's polarity. The choice of a high-purity silica C18 column (e.g., 250 x 4.6 mm, 5-μm) is deliberate; it minimizes silanol interactions that can cause peak tailing with basic compounds like Sunitinib.

-

Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium formate buffer) and an organic modifier (e.g., acetonitrile) is typically required to resolve early-eluting polar impurities from the main Sunitinib peak and late-eluting non-polar impurities. The buffer is critical for controlling the ionization state of Sunitinib and its impurities, ensuring consistent retention times and peak shapes.

-

Detection: A Photodiode Array (PDA) or UV detector is standard.[10] Monitoring at a wavelength where Sunitinib and its key impurities have significant absorbance (e.g., 258 nm or 430 nm) ensures sensitive detection.[11][12] The power of a PDA detector lies in its ability to provide UV spectra for each peak, offering a preliminary check for peak purity and identity.

Protocol: Foundational HPLC Method Development Workflow

-

System Preparation: Equilibrate a C18 column (e.g., Waters XBridge C18, 250 mm × 4.6 mm, 5 µm) with the initial mobile phase composition.[12]

-

Mobile Phase Preparation:

-

Phase A: Prepare a 10mM ammonium formate buffer, adjusting the pH to 4.8 with formic acid.

-

Phase B: Acetonitrile.

-

-

Gradient Elution Program:

-

Start with a high aqueous percentage (e.g., 90% A) to retain polar impurities.

-

Program a linear gradient to increase the organic phase percentage to elute Sunitinib and less polar impurities.

-

Include a column wash step with a high percentage of acetonitrile to remove any strongly retained compounds.

-

Incorporate a re-equilibration step at the initial conditions before the next injection.

-

-

System Suitability Test (SST) - The Self-Validating System:

-

Objective: To verify that the chromatographic system is adequate for the intended analysis.

-

Procedure: Inject a standard solution containing Sunitinib and known impurities (if available) five or six times.

-

Acceptance Criteria:

-

Relative Standard Deviation (RSD) of the Sunitinib peak area: ≤ 2.0%.

-

Tailing factor for the Sunitinib peak: ≤ 2.0.

-

Theoretical plates (column efficiency): > 2000.

-

Resolution between Sunitinib and the closest eluting impurity peak: > 1.5.

-

-

-

Forced Degradation Studies: To ensure the method is "stability-indicating," the drug substance is subjected to stress conditions (acidic, alkaline, oxidative, photolytic, thermal) to intentionally generate degradation products.[12] The HPLC method must be able to resolve the Sunitinib peak from all degradation peaks formed.

Definitive Identification: The Power of Hyphenated Techniques

While HPLC provides retention time and UV data, it does not provide definitive structural information. For this, we turn to mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Logical Workflow for Impurity Identification:

Caption: A systematic workflow for the identification and structural elucidation of unknown process-related impurities.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the frontline tool for impurity identification.[13][14] By coupling the separation power of HPLC with the detection power of a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of an unknown impurity. Tandem MS (MS/MS) involves fragmenting the parent ion to produce a characteristic fragmentation pattern, which acts as a "fingerprint" to help deduce the structure.[14] For example, identifying Sunitinib N-Oxide would involve finding a peak with an m/z of 415.2 (M+H)+, which is 16 Da higher than Sunitinib (m/z 399.2).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For novel impurities or when MS data is ambiguous, isolation of the impurity (often by preparative HPLC) followed by NMR analysis is the gold standard for definitive structural elucidation.[2] Techniques like 1H NMR, 13C NMR, and 2D-NMR (like COSY and HMQC/HSQC) allow scientists to piece together the exact molecular structure and stereochemistry.

Regulatory Landscape and Control Strategies

The control of impurities is governed by the ICH Q3A(R2) guideline, which establishes thresholds for reporting, identification, and qualification of impurities in new drug substances.[3]

Table 1: ICH Q3A(R2) Thresholds for Impurities

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day total intake (whichever is lower) | 0.15% or 1.0 mg per day total intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

| Source: ICH Harmonised Tripartite Guideline Q3A(R2)[3][15] |

-

Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.[16]

-

Identification Threshold: The level above which the structure of an impurity must be determined.[16]

-

Qualification Threshold: The level above which an impurity's biological safety must be established.[16]

Control Strategy: The ultimate goal is not just to identify impurities but to control them. This is achieved through:

-

Process Optimization: Modifying reaction conditions (temperature, solvents, catalysts) to minimize side reactions.

-

Raw Material Control: Implementing stringent specifications for starting materials and reagents.

-

Purification Procedures: Developing effective crystallization or chromatographic purification steps to remove impurities from the final API.[17]

-

Setting Specifications: Establishing validated analytical procedures and acceptance criteria for each identified and unidentified impurity in the drug substance specification.[18]

Conclusion

References

-

BOC Sciences. Sunitinib and Impurities.

-

Daicel Pharma Standards. Sunitinib Impurities Manufacturers & Suppliers.

-

SynThink. Sunitinib EP Impurities & USP Related Compounds.

-

OUCI. Forced Degradation Study of Zanubrutinib: An LC–PDA and LC–MS Approach.

-

National Center for Biotechnology Information. An Optimized LC-MS/MS Method for Quantification of Sunitinib and N-Desethyl Sunitinib in Human Plasma and Its Application for Therapeutic Drug Monitoring. PubMed.

-

Zhang, Y. (2023). Application of sunitinib in cancer treatment and analysis of its synthetic route. ResearchGate.

-

Paci, A., et al. (2009). Quantification of sunitinib in human plasma by high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B.

-

ResearchGate. Synthetic route 1[10].

-

Jadidi, K., et al. (2015). Spectrophotometric Methods for Determination of Sunitinib in Pharmaceutical Dosage Forms Based on Ion-pair Complex Formation. Iranian Journal of Pharmaceutical Research.

-

Google Patents. (2011). US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt.

-

Google Patents. (2012). WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof.

-

ResearchGate. (2023). METHOD DEVELOPMENT AND VALIDATION OF SUNITINIB IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC METHOD.

-

Attimarad, M., et al. (2012). Development and validation of a HPTLC method for analysis of Sunitinib malate. Brazilian Journal of Pharmaceutical Sciences.

-

Nishikawa, M., et al. (2019). The Impact of Sunitinib N-oxide as a Photodegradation Product of Sunitinib. ResearchGate.

-

ResearchGate. (2023). An improved synthesis of sunitinib malate via a solvent-free decarboxylation process.

-

International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).

-

ResearchGate. (2023). Isolation, LC–MS/MS, NMR Characterization, In Silico Toxicity, and ADME Evaluation of Stress‐Degradation Products of Sunitinib.

-

Maafi, M. (2015). Actinometric and Φ-order photodegradation properties of anti-cancer Sunitinib. Journal of Pharmaceutical and Biomedical Analysis.

-

ResearchGate. (2023). Determination of sunitinib in human plasma using liquid chromatography coupled with mass spectrometry.

-

IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.

-

YouTube. (2023). ICH Q3A Guideline for Impurities in New Drug Substances.

-

Scribd. (n.d.). Impurities in New Drug Substances - ICH Q3.

-

International Council for Harmonisation. (n.d.). Quality Guidelines.

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. Sunitinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. database.ich.org [database.ich.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Actinometric and Φ-order photodegradation properties of anti-cancer Sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. researchgate.net [researchgate.net]

- 13. Quantification of sunitinib in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. scribd.com [scribd.com]

- 17. WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof - Google Patents [patents.google.com]

- 18. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility and Stability Profile of Sunitinib Impurity 18 Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

In the landscape of pharmaceutical development, the characterization of impurities is as critical as the analysis of the active pharmaceutical ingredient (API) itself. Impurities can impact the safety, efficacy, and stability of the final drug product. This guide focuses on Sunitinib Impurity 18, a known related compound of the multi-targeted tyrosine kinase inhibitor, Sunitinib.

Identification and Structural Analysis of this compound

This compound is identified as the Sunitinib Dimethyl Amide Analog . A comparison of its structure with the parent Sunitinib molecule is crucial for understanding its behavior.

-

Chemical Name: (Z)-5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-N,N,2,4-tetramethyl-1H-pyrrole-3-carboxamide[1]

-

Molecular Weight: 327.36 g/mol [5]

Structural Comparison:

The core scaffold of Impurity 18—the 5-fluoro-2-oxoindolinylidene)methyl]-2,4-dimethyl-1H-pyrrole moiety—is identical to that of Sunitinib. The key structural difference lies in the side chain of the carboxamide group. Sunitinib possesses a flexible N-(2-(diethylamino)ethyl) side chain, which contains a basic tertiary amine. In contrast, Impurity 18 features a simple N,N-dimethyl group. This seemingly minor alteration has profound implications for the molecule's physicochemical properties.

Solubility Profile: From Known Data to Scientific Prediction

The solubility of a compound is dictated by its ability to form favorable interactions with solvent molecules. The pH-dependent solubility of Sunitinib is a direct consequence of the basic tertiary amine in its side chain.

Known Solubility of Sunitinib

Sunitinib base is characterized by its pH-dependent solubility. It is soluble in aqueous solutions below pH 6 but becomes sparingly soluble to practically insoluble above pH 7.[1] This is due to the protonation of the diethylamino group at acidic pH, forming a charged species that is more readily solvated by polar protic solvents like water. Sunitinib is also practically insoluble in water and only slightly soluble in methanol and alcohol, but is soluble in organic solvents like DMSO and dimethylformamide (DMF).[6][7][8]

| Solvent/Condition | Sunitinib / Sunitinib Malate Solubility | Reference |

| Aqueous Media (pH 1.2 - 6.8) | > 25 mg/mL (for malate salt) | [9] |

| Water | Practically Insoluble | [6] |

| Methanol / Ethanol | Very Slightly Soluble | [6] |

| Dichloromethane | Slightly Soluble | [6] |

| N,N-Dimethylformamide | Sparingly Soluble / ~1 mg/mL | [6][7][8] |

| DMSO | Soluble / ~5 mg/mL | [7][8] |

Predicted Solubility of this compound

The replacement of the basic diethylaminoethyl side chain with a non-basic dimethyl group in Impurity 18 fundamentally alters its solubility characteristics.

-

Aqueous Solubility: The primary driver of Sunitinib's aqueous solubility at low pH is absent in Impurity 18. Therefore, Impurity 18 is predicted to have very low, pH-independent aqueous solubility across the entire physiological pH range. It lacks a readily ionizable group, making it more hydrophobic than its parent compound.

-

Organic Solubility: A Certificate of Analysis for the reference standard confirms that this compound is soluble in Methanol and DMSO .[5] Its solubility in other polar aprotic solvents like DMF and acetonitrile is also expected to be good, likely comparable to or greater than Sunitinib due to its reduced polarity. It will exhibit poor solubility in non-polar solvents like hexanes.

Experimental Protocol: Thermodynamic Solubility Assessment

To empirically determine the solubility profile, a standardized shake-flask method should be employed. This protocol ensures that equilibrium is reached, providing trustworthy and reproducible data.

Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant solvents.

Methodology:

-

Preparation: Add an excess amount of this compound reference standard to several vials, ensuring a solid reservoir is present at the bottom of each.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of each test solvent (e.g., Water, pH 1.2 HCl, pH 4.5 Acetate Buffer, pH 7.4 Phosphate Buffer, Methanol, Acetonitrile, DMSO) to the respective vials.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C ± 0.5°C) for a minimum of 48 hours to ensure equilibrium is reached. Visual confirmation of excess solid should be made.

-

Sample Preparation: After equilibration, allow the vials to stand. Carefully withdraw an aliquot from the supernatant, avoiding any solid particles. Immediately filter the aliquot through a 0.22 µm syringe filter (pre-saturated with the same solution to avoid loss of analyte).

-

Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV).

-

Analysis: Quantify the concentration of the dissolved impurity against a standard calibration curve. The experiment should be performed in triplicate for each solvent.

Stability Profile and Degradation Pathway Analysis

The stability of a drug substance and its impurities is a critical quality attribute. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.

Known Stability of Sunitinib

Sunitinib is susceptible to degradation under specific stress conditions.

-

Photostability: The most significant liability of Sunitinib is its sensitivity to light. Exposure to light causes isomerization of the exocyclic double bond, converting the therapeutically active (Z)-isomer to the inactive (E)-isomer.[10] This makes light protection during handling and analysis paramount.

-

Forced Degradation: Studies on Sunitinib have shown it degrades under acidic, alkaline, and oxidative conditions.[6][11] It is relatively stable under thermal stress in the absence of light.[12]

Predicted Stability of this compound

The structural similarity of the chromophore in Impurity 18 to Sunitinib allows for high-confidence predictions of its stability profile.

-

Photostability: Impurity 18 contains the same exocyclic double bond linking the oxindole and pyrrole rings. Therefore, it is predicted to be highly susceptible to (Z) to (E) photoisomerization under light exposure, similar to Sunitinib. All handling of this reference standard must be conducted under protected light conditions.

-

Hydrolytic Stability: The amide bond in Impurity 18 (the N,N-dimethylcarboxamide) is generally more stable to hydrolysis than the secondary amide in Sunitinib. However, under harsh acidic or basic conditions, hydrolysis of this amide to form the corresponding carboxylic acid impurity (Sunitinib Acid Impurity, CAS 356068-93-4) is a plausible degradation pathway.

-

Oxidative Stability: The pyrrole ring and the electron-rich double bond are potential sites for oxidation. Like Sunitinib, Impurity 18 is likely to be susceptible to oxidative degradation, potentially forming N-oxides or other oxidative adducts.

Experimental Protocol: Forced Degradation Study

This protocol is designed to systematically evaluate the intrinsic stability of the this compound reference standard, in accordance with ICH Q1A(R2) guidelines.

Objective: To identify the degradation pathways of this compound under various stress conditions and to facilitate the development of a stability-indicating analytical method.

Methodology: A stock solution of Impurity 18 should be prepared in a suitable solvent (e.g., 50:50 acetonitrile:water). This stock is then subjected to the following stress conditions in parallel:

-

Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix with 0.1 M NaOH and keep at room temperature for 8 hours.

-

Oxidative Degradation: Mix with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Heat the stock solution at 60°C for 48 hours, protected from light.

-

Photolytic Degradation: Expose the stock solution to a photostability chamber (ICH Q1B option 2: 1.2 million lux hours and 200 watt hours/square meter) at 25°C.

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acid and base samples before analysis.

-

Analyze all samples, including an unstressed control, using a suitable HPLC method (e.g., a gradient reverse-phase method with UV and Mass Spectrometric detection).

-

The goal is to achieve approximately 5-20% degradation to ensure that primary degradation products are formed without excessive secondary degradation.

-

Peak purity analysis of the parent peak should be performed to ensure the analytical method is stability-indicating.

Analytical Methodologies and Reference Standard Handling

The successful use of this compound as a reference standard is contingent upon proper handling and the use of validated analytical methods.

-

Handling and Storage: Based on the predicted photolability, the solid material should be stored at controlled room temperature or refrigerated, protected from light in amber vials within an opaque container. Solutions should be freshly prepared and handled under amber or low-actinic lighting.

-

Analytical Technique: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the primary technique for quantification and purity assessment.[3][11] A stability-indicating method must be able to resolve Impurity 18 from Sunitinib, its (E)-isomer, and other known process and degradation impurities.[6] Mass spectrometry (LC-MS) is invaluable for the identification of unknown degradation products formed during stability studies.[8]

Conclusion and Recommendations

While direct experimental data for this compound (Sunitinib Dimethyl Amide Analog) is scarce, a robust scientific profile can be predicted based on its molecular structure in relation to the well-characterized parent drug, Sunitinib. The impurity is expected to have low, pH-independent aqueous solubility and significant susceptibility to photoisomerization. Its potential for hydrolytic and oxidative degradation should not be overlooked.

For any laboratory utilizing this reference standard, it is imperative to:

-

Handle with Care: Always protect the solid material and its solutions from light.

-

Verify Identity: Confirm the identity of the reference standard upon receipt using appropriate spectroscopic methods (e.g., MS, NMR).

-

Establish In-House Profile: Perform the thermodynamic solubility and forced degradation studies outlined in this guide to generate empirical data specific to your analytical applications. This self-validating approach ensures the trustworthiness and integrity of all subsequent analytical results.

By combining established knowledge of Sunitinib with the rigorous experimental frameworks provided herein, researchers can confidently and accurately utilize the this compound reference standard in their drug development programs.

References

-

European Medicines Agency. (2020). Assessment report - Sunitinib Accord. Retrieved from [Link]

-

Cleanchem. (n.d.). Sunitinib N-Desethyl N-Butoxycarbonyl Impurity. Retrieved from [Link]

-

Veeprho. (n.d.). Sunitinib Impurities and Related Compound. Retrieved from [Link]

-

Sri Satyadeva Lifescience. (n.d.). Sunitinib – Trusted Partner in Pharmaceutical & Life Science Solutions. Retrieved from [Link]

-

Veeprho. (n.d.). Sunitinib Dimethyl Amide Analog. Retrieved from [Link]

-

Cleanchem Laboratories. (n.d.). Material Safety Data Sheets Sunitinib Dimethyl Amide Analog. Retrieved from [Link]

-

Public Assessment Report. (2018). Sunitinib Teva 12.5 mg, 25 mg, 37.5 mg and 50 mg, hard capsules. Retrieved from [Link]

- Pace, S., et al. (2018). Analytical aspects of sunitinib and its geometric isomerism towards therapeutic drug monitoring in clinical routine. Journal of Pharmaceutical and Biomedical Analysis, 159, 153-159.

- Shaik, R. B., et al. (2025). Isolation, LC–MS/MS, NMR Characterization, In Silico Toxicity, and ADME Evaluation of Stress‐Degradation Products of Sunitinib With Optimized Stability‐Indicating HPLC Method for Quantification of Sunitinib and its Impurities. Journal of Pharmaceutical Sciences.

-

PubChem. (n.d.). Sunitinib. Retrieved from [Link]

- Wozniak, M., et al. (2013). Physicochemical characteristics of sunitinib malate and its process-related impurities. Journal of Pharmaceutical Sciences, 102(2), 706-716.

- Mishra, S., & Chauhan, A. (2021). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib.

- Singh, R., & Rehman, Z.U. (2012). Current trends in forced degradation study for pharmaceutical product development.

Sources

- 1. veeprho.com [veeprho.com]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. veeprho.com [veeprho.com]

- 4. This compound | 1348032-93-8 [amp.chemicalbook.com]

- 5. chemicea.com [chemicea.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 8. ijper.org [ijper.org]

- 9. researchgate.net [researchgate.net]

- 10. cleanchemlab.com [cleanchemlab.com]

- 11. researchgate.net [researchgate.net]

- 12. Benzoin | C14H12O2 | CID 8400 - PubChem [pubchem.ncbi.nlm.nih.gov]

A-Z of Sunitinib Impurity Control: A Technical Guide to Applying ICH Q3A Guidelines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The control of impurities is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of pharmaceutical products. Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, is a cornerstone in the treatment of specific cancers, making the stringent control of its purity paramount.[1] This guide provides an in-depth analysis of how to establish regulatory limits for impurities of Sunitinib, using a hypothetical "Sunitinib Impurity 18" as a practical example, based on the International Council for Harmonisation (ICH) Q3A(R2) guidelines. We will explore the core principles of the ICH guidelines, demonstrate the calculation of impurity thresholds based on Sunitinib's maximum daily dose, and outline the logical workflow for impurity identification and qualification.

Introduction: The Imperative for Purity in Sunitinib

Sunitinib is a potent oral medication approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[2] Its mechanism of action involves the inhibition of multiple signaling pathways implicated in tumor growth and angiogenesis.[2] The complex chemical synthesis and potential degradation pathways of Sunitinib can lead to the formation of various organic impurities.[1][2] These impurities, which can include starting materials, by-products, intermediates, and degradation products, may possess undesirable pharmacological or toxicological properties that could affect the safety and efficacy of the drug product.[1][3]

Regulatory bodies worldwide, guided by the ICH, have established a framework for the control of these impurities.[3][4][5] This guide will focus on the ICH Q3A(R2) guideline, which specifically addresses impurities in new drug substances.[4][5]

Understanding "this compound"

The designation "this compound" is not a universally recognized pharmacopeial name. Impurities are often given a unique identifier by manufacturers, such as a code number or a descriptor based on their relative retention time (RRT) in High-Performance Liquid Chromatography (HPLC).[3] For the purpose of this guide, "Impurity 18" will serve as a placeholder for any unspecified or newly detected impurity in the Sunitinib drug substance. The principles and calculations outlined herein are applicable to any such impurity.

Reference standards for known Sunitinib impurities, such as Sunitinib N-Oxide or Sunitinib Acid Impurity, are available from various suppliers and are crucial for analytical method development and validation.[6][7]

Core Principles of ICH Q3A(R2): Reporting, Identification, and Qualification

The ICH Q3A(R2) guideline provides a rational framework for establishing acceptance criteria for impurities in new drug substances.[4][5] It is designed to apply to drug substances produced by chemical synthesis and is not intended for the clinical research stage of development.[3][4] The guideline introduces three key action thresholds:

-

Reporting Threshold: The level above which an impurity must be reported in a registration application. The purpose is to build a comprehensive impurity profile for the drug substance.[8]

-

Identification Threshold: The level above which an impurity's chemical structure must be determined.[8]

-

Qualification Threshold: The level above which an impurity's safety must be established through toxicological or other relevant studies.[8]

These thresholds are not universal; they are directly linked to the Maximum Daily Dose (MDD) of the drug substance.

Calculating the Regulatory Limits for a Sunitinib Impurity

To determine the specific limits for any Sunitinib impurity, we must first establish the MDD for Sunitinib.

Step 1: Determine the Maximum Daily Dose (MDD) of Sunitinib

The recommended dose of Sunitinib for GIST and advanced RCC is 50 mg, taken orally once daily.[9] While dose adjustments can be made, and in some cases, the dose can be increased to a maximum of 87.5 mg, the standard starting and pivotal trial dose is 50 mg.[10][11] For the purpose of conservative impurity threshold calculation as per ICH guidelines, the highest typical daily dose should be considered. However, the most commonly cited therapeutic dose is 50 mg. We will proceed with the standard 50 mg as the MDD for this guide.

Step 2: Apply the ICH Q3A(R2) Thresholds

The ICH Q3A(R2) guideline provides a table of thresholds based on the MDD. For a drug with an MDD of ≤ 2 g/day , the following thresholds apply:

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |

Source: Adapted from ICH Harmonised Tripartite Guideline Q3A(R2).[3][4]

Step 3: Calculate the Specific Limits for "this compound"

Given an MDD of 50 mg for Sunitinib, we can now calculate the specific action thresholds for "Impurity 18".

| Threshold Type | Percentage Limit | Calculation of Absolute Intake (mg/day) | Applicable Limit |

| Reporting | 0.05% | 50 mg * 0.0005 = 0.025 mg | 0.05% |

| Identification | 0.10% | 50 mg * 0.0010 = 0.050 mg | 0.10% (as 0.050 mg is lower than 1.0 mg) |

| Qualification | 0.15% | 50 mg * 0.0015 = 0.075 mg | 0.15% (as 0.075 mg is lower than 1.0 mg) |

Summary of Limits for any Sunitinib Impurity (MDD = 50 mg):

-

Reporting Threshold: Any impurity at or above 0.05% must be reported.

-

Identification Threshold: Any impurity at or above 0.10% must have its structure elucidated.

-

Qualification Threshold: Any impurity at or above 0.15% must be qualified for safety.

It is important to note that results for impurities below 1.0% should be reported to two decimal places (e.g., 0.15%).[3][4]

Experimental Workflow and Decision Making

The detection of an impurity exceeding these thresholds triggers a systematic scientific and regulatory process. The following workflow illustrates the decision-making process for managing an impurity like "Impurity 18".

Caption: Decision workflow for impurity management per ICH Q3A.

Step-by-Step Protocol for Impurity Identification:

-

Initial Detection: Utilize a validated, stability-indicating HPLC method for the routine analysis of Sunitinib batches.

-

Quantification: If "Impurity 18" is detected above the 0.05% reporting threshold, accurately quantify it against a qualified reference standard or, if unavailable, using the API's response factor (assuming a factor of 1.0 in the absence of data).

-

Trigger Identification: If the level of "Impurity 18" exceeds 0.10%, initiate structural elucidation.

-

Isolation: Isolate the impurity using techniques such as preparative HPLC.

-

Structural Elucidation: Employ a suite of analytical techniques to determine the chemical structure:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, DEPT): To establish the carbon-hydrogen framework and connectivity.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

-

Confirmation: Compare the spectral data with that of known Sunitinib-related compounds, potential by-products from the synthetic route, or degradation products.[7][]

Conclusion

Establishing regulatory limits for impurities is a data-driven process that marries analytical chemistry with regulatory science. For Sunitinib, with a standard maximum daily dose of 50 mg, the ICH Q3A(R2) guideline clearly defines the thresholds for reporting (0.05%), identification (0.10%), and qualification (0.15%). Adherence to this framework is not merely a regulatory hurdle but a fundamental component of ensuring patient safety. By understanding the causality behind these thresholds and implementing robust analytical and qualification strategies, drug developers can confidently manage the impurity profile of Sunitinib and ensure the delivery of a safe and effective therapeutic agent.

References

- SynThink. (n.d.). Sunitinib EP Impurities & USP Related Compounds.

- Veeprho Pharmaceuticals. (n.d.). Sunitinib Acid Impurity | CAS 356068-93-4.

- Daicel Pharma Standards. (n.d.). Sunitinib Impurities Manufacturers & Suppliers.

- Slideshare. (n.d.). Q3A(R2) | PPTX.

- Cleanchem. (n.d.). Sunitinib Impurity 1 | CAS No: 1467015-10-6.

- Veeprho. (n.d.). Sunitinib Impurities and Related Compound.

- ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).

- Medicines Control Agency, The Gambia. (2025, January 17). Guideline for Impurities in New Active Pharmaceutical Ingredient.

- European Medicines Agency. (2006, October 2). ICH Topic Q 3 A (R2) Impurities in new Drug Substances.

- Pharmaffiliates. (n.d.). Sunitinib-impurities.

- European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.

- ICH. (n.d.). Quality Guidelines.

- U.S. Food and Drug Administration. (n.d.). SUTENT® (sunitinib malate) capsules, oral - accessdata.fda.gov.

- U.S. Food and Drug Administration. (n.d.). SUTENT® (sunitinib malate) capsules, for oral use.

- Drugs.com. (2025, August 11). Sunitinib Dosage Guide + Max Dose, Adjustments.

- U.S. Food and Drug Administration. (n.d.). SUTENT (sunitinib) capsules - accessdata.fda.gov.

- Medscape. (n.d.). Sutent (sunitinib) dosing, indications, interactions, adverse effects, and more.

- Analytica Chemie. (n.d.). Sunitinib Malate Impurity.

- BOC Sciences. (n.d.). Sunitinib and Impurities.

-

National Center for Biotechnology Information. (n.d.). (E)-Sunitinib. PubChem Compound Summary for CID 6456016. Retrieved February 5, 2026, from [Link].

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. veeprho.com [veeprho.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. database.ich.org [database.ich.org]

- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. veeprho.com [veeprho.com]

- 7. Sunitinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 8. Q3A(R2) | PPTX [slideshare.net]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. reference.medscape.com [reference.medscape.com]

Methodological & Application

Application Note: Gradient Elution Program for Sunitinib Impurity 18 Analysis

Abstract & Scope

The accurate quantification of Sunitinib Impurity 18 (Sunitinib Dimethyl Amide Analog) is a critical quality attribute in the release testing of Sunitinib Malate API and capsules. As a structural analog differing from the parent drug only by the substitution of a diethylamine moiety with a dimethylamine group, Impurity 18 presents a significant separation challenge due to its similar pKa and hydrophobicity profile.

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol utilizing a pH-engineered gradient elution. Unlike generic screening methods, this protocol is specifically optimized to resolve the critical triad: N-Desethyl Sunitinib (Active Metabolite) , Impurity 18 (Dimethyl Analog) , and Sunitinib (Parent) .

Compound Characterization

Understanding the target analyte is the first step in rational method design. "Impurity 18" is a common vendor designation (e.g., LGC, SimSon) for the dimethyl analog of Sunitinib.

| Compound Name | Sunitinib (Parent) | Impurity 18 (Target) |

| Chemical Name | N-[2-(Diethyl amino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | N-[2-(Dimethyl amino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |

| CAS Number | 557795-19-4 | 1348032-93-8 |

| Molecular Formula | C₂₂H₂₇FN₄O₂ | C₂₀H₂₃FN₄O₂ |

| Key Difference | Diethyl side chain (More Hydrophobic) | Dimethyl side chain (Less Hydrophobic) |

| Elution Order (RP) | Late Eluter | Early Eluter (relative to Parent) |

Mechanistic Insight: Impurity 18 is often a process-related impurity arising from the presence of dimethylamine as a contaminant in the diethylamine reagent used during the amide coupling step of Sunitinib synthesis.

Method Development Strategy

The Separation Challenge

Sunitinib and Impurity 18 are basic compounds (pKa ~9.0 for the tertiary amine).

-

Low pH (Formic/TFA): Both are fully protonated. Separation relies solely on the hydrophobic difference between two methyl vs. two ethyl groups. While feasible, peak tailing due to silanol interaction is a risk.

-

High pH (Ammonium Bicarbonate/Acetate, pH 9-10): Both compounds are in their neutral (unionized) state. This maximizes hydrophobic retention on the C18 ligand, improving resolution and peak shape.

Decision: This protocol utilizes a High-pH (pH 9.0) Reverse Phase approach. This ensures the basic amine moieties are deprotonated, reducing secondary silanol interactions and maximizing the hydrophobic discrimination between the dimethyl and diethyl chains.

Workflow Visualization

Caption: Logical workflow for the high-pH separation of Sunitinib and Impurity 18.

Experimental Protocol

Reagents & Equipment

-

LC System: UPLC or HPLC system capable of quaternary gradient and column heating.

-

Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent high-pH stable column like Agilent Zorbax Extend-C18).

-

Reagents: HPLC Grade Acetonitrile (ACN), Ammonium Acetate, Ammonium Hydroxide (25%), Milli-Q Water.

Mobile Phase Preparation

-

Mobile Phase A (Buffer): Dissolve 0.77 g of Ammonium Acetate in 1000 mL water. Adjust pH to 9.0 ± 0.1 with dilute Ammonium Hydroxide. Filter through 0.22 µm membrane.

-

Mobile Phase B: 100% Acetonitrile.

Chromatographic Conditions

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Column Temp | 40°C |

| Injection Vol | 10 µL |

| Detection | UV 430 nm (Primary), 267 nm (Secondary) |

| Run Time | 25 Minutes |

Gradient Program

The gradient is designed with an initial isocratic hold to stack polar degradants, followed by a shallow ramp to separate the critical pair (Impurity 18 / Sunitinib).

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Phase Description |

| 0.0 | 75 | 25 | Equilibration |

| 2.0 | 75 | 25 | Isocratic Hold (Elute very polar impurities) |

| 18.0 | 45 | 55 | Shallow Ramp (Critical Separation Zone) |

| 20.0 | 10 | 90 | Column Wash |

| 22.0 | 10 | 90 | Wash Hold |

| 22.1 | 75 | 25 | Return to Initial |

| 25.0 | 75 | 25 | Re-equilibration |

System Suitability & Validation

To ensure the method is "self-validating" per Part 2 requirements, the following criteria must be met before routine analysis.

Critical Pair Resolution

The critical separation is between Impurity 18 and Sunitinib .

-

Requirement: Resolution (Rs) ≥ 2.0.

-

Typical Retention Times:

-

Impurity 18: ~10.5 min

-

Sunitinib: ~12.2 min

-

Sensitivity (LOD/LOQ)

Impurity 18 must be quantifiable at reporting thresholds (0.05%).

-

LOQ: ~0.03 µg/mL (approx. 0.03% of a 0.1 mg/mL sample load).

-

S/N Ratio: ≥ 10 for LOQ solution.

Sample Preparation

-

Diluent: 50:50 Water:Acetonitrile.

-

Standard Prep: Dissolve Sunitinib Malate and Impurity 18 Reference Standard to 0.5 mg/mL. Dilute to working concentration of 5 µg/mL for impurity markers.

Troubleshooting & Tips

-

Peak Tailing: If Sunitinib peak symmetry > 1.5, check the pH of Mobile Phase A. If pH drops below 8.5, the amine becomes partially protonated, causing secondary interactions. Fresh buffer preparation is mandatory every 48 hours.

-

Ghost Peaks: Sunitinib is light sensitive. Use amber glassware for all standard and sample preparations.

-

Isomer Interference: The E-isomer of Sunitinib (Impurity B) is a photo-degradant. It typically elutes after the Z-isomer (Parent). This method resolves the E-isomer at RRT ~1.1-1.2, ensuring it does not interfere with Impurity 18 (RRT ~0.85).

References

-

European Medicines Agency (EMA). Assessment Report: Sunitinib. (2021).[1][2][3] Defines impurity specifications and regulatory expectations for TKIs. Link

-

PubChem. Sunitinib Dimethyl Amide Analog (Impurity 18) - Compound Summary.[1][4] CAS 1348032-93-8.[5] Link

-

Shaik, R. B., et al. "Isolation, LC–MS/MS, NMR Characterization... of Stress‐Degradation Products of Sunitinib."[6] ResearchGate. (2025). Provides degradation pathways and separation logic on C18 columns. Link

-

BOC Sciences. Sunitinib and Impurities: Analysis and HPLC Methods. Overview of metabolic and process impurities.[5]

Sources

- 1. Sunitinib Impurity K | C18H18FN3O3 | CID 72617847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 3. Sunitinib - Wikipedia [en.wikipedia.org]

- 4. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. researchgate.net [researchgate.net]

Application Note: Precision UV Wavelength Selection for Sunitinib and Critical Impurity 18

This Application Note is designed for analytical scientists and process chemists involved in the development and validation of HPLC methods for Sunitinib Malate. It addresses the specific challenge of detecting Impurity 18 (identified as a desethyl analog, CAS 1135222-81-9) alongside the API and other process intermediates.

Abstract & Core Challenge

Sunitinib Malate is a multi-targeted receptor tyrosine kinase (RTK) inhibitor with a complex impurity profile including geometric isomers (

Unlike process intermediates which may lack visible absorption, Impurity 18 exhibits a UV-Vis spectrum highly similar to the parent drug. This protocol details the Iso-Absorbance Plotting methodology to select a detection wavelength that maximizes the Signal-to-Noise (S/N) ratio for the impurity while maintaining linearity for the main peak, avoiding detector saturation.

Theoretical Basis: Chromophore Analysis

To select the optimal wavelength, one must understand the electronic transitions responsible for light absorption in the target molecules.

Sunitinib (API)

-

Chromophore: Conjugated system involving the 5-fluoroindolin-2-one moiety linked via a methine bridge to a 2,4-dimethyl-1H-pyrrole-3-carboxamide.

-

Absorption Maxima (

):-

Band I (Visible): ~420–440 nm (Yellow color,

and charge transfer). -

Band II (UV): ~260–270 nm (

transitions of the aromatic systems).

-

-

Implication: Detection in the visible range (430 nm) offers high selectivity against non-colored matrix components and process intermediates (e.g., pyrrole starting materials) but may have lower molar absorptivity (

) than the UV band.

Impurity 18 (Desethyl Analog)[1]

-

Structure: Lacks one ethyl group on the diethylamino side chain but retains the core conjugated scaffold.

-

Spectral Behavior: The auxochromic effect of the alkylamino group is minimal on the main conjugation band. Consequently, Impurity 18 co-absorbs strongly at both 430 nm and 260 nm.

-

Critical Risk: Because the spectra are nearly identical, wavelength selection cannot be used to spectrally resolve the peaks. Instead, the focus must be on sensitivity (detecting trace levels <0.05%) and linearity (avoiding saturation of the main peak).

Experimental Protocol: Wavelength Selection Workflow

Materials & Reagents

-

Standards: Sunitinib Malate Reference Standard (>99.5%), Impurity 18 Reference Standard (CAS 1135222-81-9).

-

Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Acetate, Trifluoroacetic acid (TFA).

-

Instrumentation: HPLC/UHPLC with Photodiode Array Detector (PDA/DAD).

Preparation of Stock Solutions

-

API Stock: Dissolve Sunitinib Malate in MeOH to a concentration of 1.0 mg/mL.

-

Impurity Stock: Dissolve Impurity 18 in MeOH to 0.1 mg/mL.

-

Spiked Sample: Dilute API Stock to 0.5 mg/mL and spike with Impurity Stock to achieve 0.1% (w/w) impurity level.

Spectral Scanning Procedure

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Luna, 150 x 4.6 mm, 5 µm).

-

Mobile Phase:

-

A: 20 mM Ammonium Acetate (pH 4.8 adjusted with Acetic Acid).

-

B: Acetonitrile:Methanol (80:20 v/v).

-

-

Gradient: 5% B to 80% B over 20 minutes.

-

Detector Settings:

-

Scan Range: 200 nm – 600 nm.

-

Resolution: 1.2 nm.

-

Sampling Rate: 20 points/sec.

-

Data Analysis: The "MaxPlot" Method

Do not rely on a single wavelength initially. Use the PDA software (e.g., Empower 3, ChemStation) to generate the following:

-

MaxPlot: A chromatogram plotting the maximum absorbance at any wavelength for each time point. This ensures no impurities with unique

are missed. -

Purity Angle vs. Purity Threshold: Evaluate the peak homogeneity of Sunitinib to ensure Impurity 18 is not co-eluting under the main peak.

-

Ratio Plot: Plot the ratio of Absorbance(260nm) / Absorbance(430nm) across the peak width. A constant ratio indicates a pure peak; a changing ratio suggests co-elution.

Visualizing the Decision Logic

The following diagram illustrates the decision tree for selecting the final monitoring wavelength based on the spectral data obtained.

Caption: Decision tree for selecting detection wavelengths based on spectral overlap between API and Impurity 18.

Summary of Findings & Recommendation

Based on the structural characteristics of Impurity 18 (Desethyl Sunitinib) and standard chromatographic behavior, the following detection strategy is recommended:

| Parameter | Primary Wavelength (UV) | Secondary Wavelength (Visible) | Rationale |

| Wavelength | 268 nm | 430 nm | |

| Target | Impurity 18 & Process Intermediates | Sunitinib Assay (Main Peak) | |

| Advantages | Maximum sensitivity for trace impurities (<0.05%). Detects non-colored precursors (e.g., pyrrole intermediates). | High specificity. Eliminates interference from non-colored buffer salts or solvent fronts. | |

| Risks | Gradient baseline drift is higher. Potential for solvent cut-off interference. | Lower sensitivity for Impurity 18. "Blind" to precursors lacking indolinone conjugation. |

Final Protocol Recommendation:

For a stability-indicating method capable of quantifying Impurity 18 , utilize 268 nm as the quantification wavelength. Ensure the method provides a resolution (

References

-

Sunitinib Impurity 18 Identification: Cleanchem Laboratories. Certificate of Analysis: this compound (CAS 1135222-81-9).[1]Link

-

HPLC Method Conditions: Blanchet, B., et al. (2009). "Development and validation of an HPLC-UV-visible method for sunitinib quantification in human plasma." Clinica Chimica Acta. Link

-

Impurity Profiling: Veeprho Pharmaceuticals. Sunitinib Impurities and Related Compounds Catalog.Link

-

Isomerization & Stability: Mhaske, D.V., et al. (2017). "Reverse phase HPLC determination of sunitinib malate using UV detector, its isomerisation study." Journal of Analytical Chemistry. Link

-

General Method Validation: ICH Harmonised Tripartite Guideline Q2(R1). Validation of Analytical Procedures: Text and Methodology.Link

Sources

Troubleshooting & Optimization

Improving resolution between Sunitinib and Impurity 18 peaks

Current Status: Online Role: Senior Application Scientist Ticket: Resolution Improvement – Sunitinib vs. Impurity 18 (Critical Pair)[1]

Executive Summary: The "Impurity 18" Challenge

Welcome to the technical support hub. You are likely facing a co-elution issue between Sunitinib (Z-isomer) and a critical impurity designated in your specific synthesis or stability protocol as "Impurity 18."[1]

In the context of Sunitinib chromatography, "Impurity 18" typically refers to one of two difficult species depending on your synthetic route:

-

The E-Isomer (Photo-impurity): Sunitinib is light-sensitive.[1][2] The active Z-isomer converts to the E-isomer upon exposure to light.[1][2][3][] This is the most common "ghost" impurity that elutes immediately after the main peak.

-

The Desethyl Metabolite or N-Oxide: Structurally similar analogues that require specific pH control for separation.[1]

This guide treats "Impurity 18" as your Critical Resolution Partner (CRP) and provides the thermodynamic and kinetic modifications required to achieve a resolution (

Part 1: Diagnostic Triage (Troubleshooting)

Before altering your chemistry, determine if the impurity is chemical (process-related) or physical (photo-induced).[1]

Q: The impurity peak area increases the longer the sample sits in the autosampler. Why?

A: You are likely observing Photo-Isomerization (Z

-

The Fix: Perform all sample preparation in amber glassware. Set the autosampler temperature to 4°C. If the peak disappears or significantly reduces after keeping the sample in the dark for 2 hours (reversion kinetics), it is the E-isomer.

Q: I have severe peak tailing on Sunitinib, causing it to merge with Impurity 18. How do I fix the shape?

A: Sunitinib is a base (pKa ~8.95).[1] Tailing is caused by the interaction of the protonated amine with residual silanols on the silica backbone.

-

The Fix: You must suppress this interaction using one of two methods:

-

Chaotropic Agent: Add 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid.[1] The trifluoroacetate anion pairs with the protonated base, masking the charge.

-

High pH Strategy: Use an Ammonium Bicarbonate buffer (pH 8.0 - 9.[1]0) on a hybrid-silica column (e.g., Waters XBridge or Agilent Zorbax Extend).[1] This keeps the amine unprotonated (neutral), sharpening the peak.

-

Part 2: The Resolution Logic (Decision Tree)

The following diagram outlines the logical workflow for identifying and separating the critical pair.

Figure 1: Decision matrix for isolating Sunitinib from close-eluting impurities. Blue nodes represent experimental interventions.

Part 3: Validated Experimental Protocols

If basic troubleshooting fails, implement one of the following separation systems. These are designed to maximize selectivity (

Protocol A: The "High pH" Approach (Recommended)

Best for: Resolving basic impurities that co-elute due to similar pKa values.

| Parameter | Setting | Rationale |

| Column | C18 Hybrid Particle (e.g., XBridge BEH C18), 150 x 4.6 mm, 3.5 µm | Hybrid particles survive high pH (up to 12).[1] Standard silica dissolves > pH 8.[1] |

| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 8.5 adjusted with NH4OH) | At pH 8.5, Sunitinib is largely uncharged, increasing retention and improving shape. |

| Mobile Phase B | Acetonitrile (100%) | Stronger elution strength than Methanol.[1] |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID. |

| Gradient | 20% B to 70% B over 20 mins | Shallow gradient maximizes resolution of the critical pair. |

| Temp | 40°C | Reduces viscosity, improves mass transfer. |

| Detection | UV 430 nm (Visible) or 260 nm (UV) | 430 nm is specific to the yellow color of Sunitinib, reducing interference from non-colored impurities. |

Protocol B: The "Phenyl-Hexyl" Selectivity Switch

Best for: Impurities that are structurally similar (isomers) but differ in pi-electron distribution.[1]

| Parameter | Setting | Rationale |

| Column | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm | Provides |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to suppress tailing.[1] |

| Mobile Phase B | Methanol | Methanol promotes |

| Gradient | 35% B to 65% B over 15 mins | Optimized for mid-eluting hydrophobic compounds.[1] |

Part 4: Mechanism of Action (Isomerization)[1]

Understanding the Z-to-E isomerization is critical because "Impurity 18" is often the E-isomer generated during the run if the autosampler is not dark.[1]

Figure 2: The photo-isomerization pathway.[1] The E-isomer (Impurity 18 candidate) forms under light and reverts slowly in the dark.

Frequently Asked Questions (FAQs)

Q: Can I use a standard C18 column with the High pH method? A: No. Standard silica-based C18 columns degrade rapidly above pH 8.[1]0. You must use a column chemically designed for high pH (e.g., Ethylene-Bridged Hybrid or chemically modified silica).[1]

Q: Why does my resolution decrease when I switch from Methanol to Acetonitrile in Protocol B?

A: Acetonitrile forms a "pi-electron blocking" layer on Phenyl columns, negating the unique selectivity benefits. When using Phenyl-Hexyl columns for Sunitinib, Methanol is the required organic modifier to maintain the

Q: I see "Impurity 18" in the blank injection. What is it? A: This suggests carryover.[1] Sunitinib is "sticky" due to its hydrophobicity.[1] Ensure your needle wash contains at least 50% organic solvent (e.g., 50:50 Water:ACN with 0.1% Formic Acid).[1]

References

-

Sunitinib Malate Structure & Properties. PubChem Compound Summary. National Center for Biotechnology Information.[1] Available at: [Link][1]

-

Analytical Aspects of Sunitinib and its Geometric Isomerism. Journal of Pharmaceutical and Biomedical Analysis. Focuses on the Z/E isomerization kinetics and light sensitivity. Available at: [Link]

-

HPTLC Method for Sunitinib and Impurities. Brazilian Journal of Pharmaceutical Sciences. Describes the separation of Sunitinib from the E-isomer and Impurity B. Available at: [Link][5]

Sources

Addressing baseline noise in low-level Sunitinib Impurity 18 detection

Executive Summary: The Challenge of "Impurity 18"

In the chromatographic analysis of Sunitinib Malate, "Impurity 18" represents a class of critical, low-level analytes (often polar process intermediates or specific isomers like the E-isomer) that elute in regions highly susceptible to baseline instability.

Detecting these impurities at ICH Q3A reporting thresholds (typically <0.05%) requires a Signal-to-Noise (S/N) ratio of >10. However, baseline noise—caused by mobile phase absorbance, pump pulsation, or detector electronics—often masks these peaks. This guide provides a self-validating workflow to isolate and eliminate these noise sources.

Diagnostic Logic: The "Noise-Source" Decision Tree

Before altering method parameters, you must identify the type of noise. Use this logic flow to pinpoint the root cause.

Figure 1: Diagnostic logic for categorizing HPLC baseline noise types.

Module A: Chromatographic Optimization (The Chemistry)

Problem: Sunitinib methods often use Trifluoroacetic Acid (TFA) for peak shape. TFA absorbs UV light below 220 nm. If "Impurity 18" requires detection at 210-220 nm, TFA gradients create a massive baseline drift that hides the peak.

The Fix: Mobile Phase Engineering

| Parameter | Standard Condition (Noisy) | Optimized Condition (Quiet) | Technical Rationale |

| Modifier | 0.1% TFA | 0.1% Formic Acid or Phosphate Buffer | Formic acid has significantly lower UV cutoff than TFA, reducing gradient drift at low wavelengths. |

| TFA Balance | 0.1% in A / 0.1% in B | 0.1% in A / 0.085% in B | The "Balanced Absorbance" Trick: Adjusting the TFA concentration in the organic phase (B) to optically match the aqueous phase (A) flattens the gradient baseline. |

| Column Temp | Ambient | 40°C - 50°C | Higher temperature lowers viscosity (reducing pump noise) and sharpens peaks, inherently increasing peak height (Signal) relative to baseline (Noise). |

Protocol 1: The "Balanced Absorbance" Validation

-

Prepare Mobile Phase A: Water + 0.1% TFA.

-

Prepare Mobile Phase B: Acetonitrile + 0.08% TFA (Start lower than A).

-

Run a blank gradient (0% to 100% B).

-

Observe the drift.[1][2][3] If baseline drifts down, add minute amounts of TFA to B. If it drifts up, dilute B slightly.

-

Goal: A flat line (< 1 mAU drift) throughout the gradient.

Module B: Detector & Hardware Settings (The Physics)

Problem: High-frequency electronic noise (random "fuzz") makes integration of the <0.05% Impurity 18 peak inconsistent.

The Fix: Optimizing the Optical Bench

-

Slit Width:

-

Standard: 4 nm.

-

Optimized: 8 nm or 16 nm.

-

Why: A wider slit allows more light to reach the photodiode. This increases the raw energy intensity, significantly smoothing random noise. Caution: This slightly reduces spectral resolution, but for Sunitinib (a broad absorber), the gain in S/N is worth the trade-off.

-

-

Reference Wavelength (The "Trap"):

-

Warning: Do NOT use a reference wavelength (e.g., 360 nm, 100 nm bandwidth) unless you are certain Impurity 18 does not absorb there.

-

Risk:[1] If Impurity 18 absorbs even slightly at the reference range, the system will mathematically subtract that signal, effectively "erasing" your impurity.

-

-

Response Time (Time Constant):

-

Standard: 0.5 sec (Fast).

-

Optimized: 1.0 - 2.0 sec (Slow).

-